Bractoppin -

Bractoppin

Catalog Number: EVT-1534367
CAS Number:
Molecular Formula: C25H23FN4O
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bractoppin is a potent and selective inhibitor of phosphopeptide recognition by the BRCA1 tBRCT domain. Bractoppin interrupts BRCA1 tBRCT-dependent cellular signals evoked by DNA damage.
Source

Bractoppin was synthesized and characterized as part of research aimed at understanding the molecular interactions within the BRCA1 protein, which plays a crucial role in maintaining genomic stability. The compound's synthesis and biological evaluation were detailed in studies focused on the BRCT domains of BRCA1, which are vital for recognizing phosphorylated proteins involved in DNA repair processes .

Classification

Bractoppin falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an inhibitor of phosphopeptide recognition due to its ability to interfere with the binding of phosphorylated peptides to the BRCA1 BRCT domains, thereby potentially modulating cellular responses to DNA damage .

Synthesis Analysis

Methods

The synthesis of Bractoppin involves a multi-step organic synthesis process that has been outlined in various studies. The detailed methodology includes:

  1. Starting Materials: Identification and procurement of appropriate starting materials that serve as precursors for the synthesis.
  2. Reagents and Conditions: Utilization of specific reagents under controlled conditions (temperature, pressure, solvent) to facilitate chemical reactions.
  3. Purification: Post-synthesis purification techniques such as chromatography to isolate Bractoppin from by-products and unreacted materials.

Technical Details

The synthetic route typically involves several reactions including coupling reactions, protection-deprotection strategies, and possibly cyclization steps to achieve the final molecular structure. The purity and identity of Bractoppin are confirmed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .

Molecular Structure Analysis

Structure

Bractoppin's molecular structure is characterized by specific functional groups that contribute to its binding affinity for the BRCT domain. The compound features a scaffold that allows for interaction with hydrophobic pockets within the BRCT domain, facilitating its role as an inhibitor.

Data

The structural data can be elucidated through X-ray crystallography or computational modeling, which provides insights into how Bractoppin fits into the binding site of the BRCA1 protein. These studies reveal critical interactions such as hydrogen bonding and hydrophobic interactions that stabilize the compound within the target site .

Chemical Reactions Analysis

Reactions

Bractoppin primarily participates in non-covalent interactions with proteins rather than undergoing traditional chemical reactions. Its mechanism involves competitive inhibition where it binds to the same site on the BRCT domain as natural substrates (phosphopeptides).

Technical Details

The binding affinity and kinetics can be assessed using techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry, which measure how effectively Bractoppin competes with phosphorylated peptides for binding to BRCA1 .

Mechanism of Action

Process

Bractoppin functions by inhibiting the recognition of phosphorylated serine residues by the BRCT domains of BRCA1. This inhibition disrupts downstream signaling pathways essential for DNA repair processes.

Data

Experimental data demonstrate that treatment with Bractoppin leads to decreased recruitment of DNA repair proteins to sites of damage, thereby impairing cellular responses to genotoxic stress . This mechanism underscores its potential as a therapeutic agent that could sensitize cancer cells to DNA-damaging agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific molecular weight data can be derived from mass spectrometry analyses.
  • Solubility: Solubility profiles in various solvents are essential for determining formulation strategies for therapeutic use.

Chemical Properties

  • Stability: Stability studies under different pH and temperature conditions help understand Bractoppin's shelf life and storage requirements.
  • Reactivity: Analysis of reactivity with biological macromolecules ensures that Bractoppin maintains its inhibitory function without causing unwanted side effects .
Applications

Bractoppin holds promise in various scientific applications:

  • Cancer Research: As an inhibitor targeting BRCA1-dependent pathways, it may enhance the efficacy of existing chemotherapeutics by preventing cancer cells from effectively repairing DNA damage.
  • Drug Development: Its role in modulating protein interactions makes it a candidate for further development into drugs aimed at treating cancers associated with defective DNA repair mechanisms.
  • Biochemical Studies: Bractoppin can be used as a tool compound in research to elucidate further details about BRCT domain functions and their role in cellular signaling pathways related to DNA damage response .
Introduction

Bractoppin (CAS 2290527-07-8) is a potent and selective small-molecule inhibitor targeting the tandem BRCA1 C-terminal (tBRCT) domain of the BRCA1 protein. This compound exhibits nanomolar inhibitory activity (IC₅₀ = 74 nM) against phosphopeptide recognition by the tBRCT domain, disrupting BRCA1-mediated DNA damage response (DDR) pathways. By competitively inhibiting the binding of natural phosphorylated substrates like BACH1 and CtIP, Bractoppin suppresses BRCA1 recruitment to DNA double-strand breaks (DSBs), impedes RAD51 recombinase assembly, and abrogates damage-induced cell cycle arrest. Its specificity for the BRCA1 tBRCT domain positions it as a critical chemical probe for investigating DDR mechanisms and a potential therapeutic candidate for cancers dependent on BRCA1-mediated DNA repair [1] [4].

Molecular Basis of BRCA1 tBRCT Domain Function

Role in DNA Damage Response (DDR) Signaling

The BRCA1 tBRCT domain is indispensable for DDR signaling, acting as a phospho-specific recruitment module. Upon DNA damage, kinases like ATM/ATR phosphorylate key proteins (e.g., BACH1, CtIP, Abraxas) to generate pSer-X-X-Phe motifs. The tBRCT domain binds these motifs, enabling BRCA1 accumulation at DSBs. This facilitates:

  • Activation of the G2/M Checkpoint: BRCA1-tBRCT complexes stabilize the DNA damage-induced G2 arrest, preventing mitotic entry with unrepaired DNA.
  • Homologous Recombination (HR) Repair: By recruiting effector proteins (e.g., PALB2-BRCA2-RAD51), the tBRCT domain promotes RAD51 nucleofilament assembly on resected DNA ends, enabling error-free DSB repair [2] [4] [6].Bractoppin disrupts these functions by displacing phosphopeptides from the tBRCT domain, leading to:
  • Suppression of radiation-induced RAD51 focus formation (≥80% reduction at 100 µM).
  • Dose-dependent abrogation of G2 arrest (64% → 25% arrested cells with 10 → 100 µM Bractoppin) [4].

Table 1: Impact of Bractoppin on Key DDR Processes

DDR ProcessEffect of BractoppinExperimental Evidence
RAD51 focus formation>80% suppressionImmunofluorescence in irradiated cells [4]
G2/M checkpointDose-dependent arrest abrogation (64% → 25%)Flow cytometry post-irradiation [4]
BRCA1 recruitmentSelective inhibition at DSBsNo effect on TOPBP1 or MDC1 recruitment [4]

Phosphopeptide-Binding Consensus Motifs (pSer-X-X-Phe)

The tBRCT domain recognizes phosphorylated ligands via a conserved two-anchor mechanism:

  • Phosphoserine Anchor: The phosphate group of pSer forms hydrogen bonds with a hydrophobic pocket in the N-terminal BRCT repeat. Key residues include Ser1655, Gly1656, and Lys1702 in human BRCA1. This pocket coordinates the phosphate via polar interactions with Thr114, Arg121, and Lys155 in structural homologs [9] [4].
  • Hydrophobic Pocket: The Phe residue at the +3 position inserts into an interface groove between the two BRCT repeats. Hydrophobic residues (e.g., Leu162, Met141/Val141) stabilize this interaction.The core consensus pSer-X-X-Phe motif is essential, but flanking sequences modulate affinity. For example:
  • The BACH1 phosphopeptide (pSer990-Phe-Pro-Val-Phe994) binds with Kd ~100 nM.
  • Variations at the +1/+2 positions (e.g., Pro/Thr) influence specificity but not core recognition [4] [6] [9].Cancer-associated tBRCT mutations (e.g., M1775R, G1656D) disrupt these binding sites, underscoring their functional necessity [5] [9].

Structural and Functional Conservation Across BRCT Domain Family

BRCT domains are evolutionarily conserved phosphopeptide-binding modules found in >20 human DDR proteins. While the βαββαβ fold is preserved, ligand specificity varies:

  • Tandem vs. Single BRCTs: Tandem domains (e.g., BRCA1, MDC1) typically bind pSer-X-X-Phe, while single BRCTs (e.g., in XRCC1) recognize distinct phospho-motifs.
  • TOPBP1/Rad4 Family: This scaffold protein contains nine BRCT domains, four with phosphopeptide-binding capability. Its BRCT1-2 pair binds RAD9 (pSer387) and Treslin (pT1367), but with divergent sequences (e.g., RAD9: Val-Leu-Ala-Asp-pSer387 vs. consensus pSer-X-X-Phe) [7] [10].Bractoppin’s selectivity highlights functional divergence:
  • It potently inhibits BRCA1 tBRCT (IC₅₀ = 74 nM) but shows no binding to TOPBP1 BRCT1-2, BRCT7-8, or BRCT1-2 of ECT2/MCPH1 even at 100 µM [4] [7].
  • This specificity arises from Bractoppin’s mimicry of the Phe anchor and its optimized interactions with the BRCA1 hydrophobic groove, which is structurally distinct in other BRCT proteins [1] [9].

Table 2: Selectivity Profile of Bractoppin Across BRCT Domains

BRCT Domain SourceLigandBractoppin Binding (at 100 µM)Structural Determinants
BRCA1 tBRCTBACH1 pSer990Yes (IC₅₀ = 74 nM)Conserved pSer pocket + deep hydrophobic groove [4]
TOPBP1 BRCT7-8UnknownNoAltered groove topology [7]
TOPBP1 BRCT1-2RAD9 pSer387NoShallow Phe-binding site [7] [10]
ECT2 BRCT1-2UnknownNoNon-conserved phospho-binding residues [4]

The structural diversity of BRCT domains enables targeted therapeutic intervention. Bractoppin’s design leverages BRCA1-specific features, including the depth of its Phe-binding pocket and the rigidity of the inter-BRCT interface [9]. Emerging work on pathogenic BRCT mutations (e.g., in BRCA1) further validates this domain as a druggable target for cancers with compromised DDR fidelity [3] [8].

Properties

Product Name

Bractoppin

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)

InChI Key

UHDGSNOZRAAGIZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Bractoppin

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.